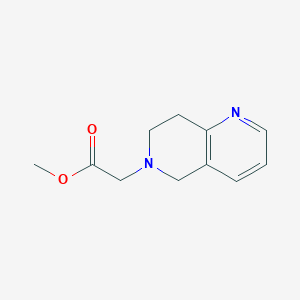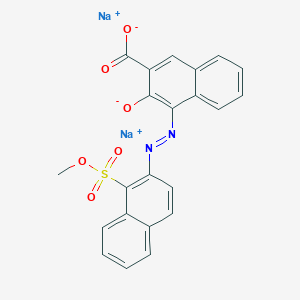
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals . This compound is also known for its applications in metal affinity chromatography, where it is used for the quantification of metal leaching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate typically involves the diazotization of 2-naphthylamine-1-sulfonic acid followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.
Reduction: Typically results in the formation of aromatic amines.
Substitution: Leads to various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in metal affinity chromatography for quantifying metal leaching.
Biology: Employed in various staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in diagnostic assays and as a therapeutic agent.
Mechanism of Action
The mechanism of action of disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate involves its ability to bind to metal ions and change color based on pH levels. The compound interacts with metal ions through its sulfonate groups, forming complexes that can be quantified. The azo bond in the compound also plays a crucial role in its color-changing properties, which are pH-dependent .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulfonate
- Disodium 3-hydroxy-4-((2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl)-7-sulfonaphthalene-2-sulfonate
- Disodium 3-hydroxy-4-((2-hydroxy-6-sulfo-3-sulfonato-1-naphthyl)diazenyl)-1-naphthalenesulfonate
Uniqueness
Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate is unique due to its specific structure, which allows it to act as a highly effective pH indicator and metal chelator. Its ability to form stable complexes with metal ions and its distinct color change at different pH levels make it particularly valuable in analytical chemistry and industrial applications .
Properties
CAS No. |
68258-66-2 |
|---|---|
Molecular Formula |
C22H14N2Na2O6S |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
disodium;4-[(1-methoxysulfonylnaphthalen-2-yl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H16N2O6S.2Na/c1-30-31(28,29)21-16-9-5-2-6-13(16)10-11-18(21)23-24-19-15-8-4-3-7-14(15)12-17(20(19)25)22(26)27;;/h2-12,25H,1H3,(H,26,27);;/q;2*+1/p-2 |
InChI Key |
KBMIIHZCWHEPES-UHFFFAOYSA-L |
Canonical SMILES |
COS(=O)(=O)C1=C(C=CC2=CC=CC=C21)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


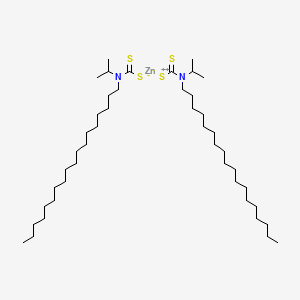
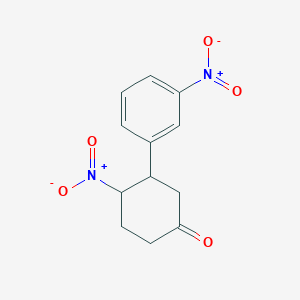
![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
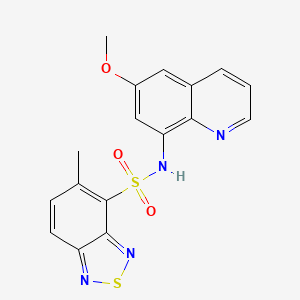



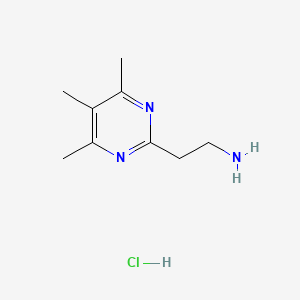
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)

